2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(2-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
2-(4-ETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with various functional groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The resulting triazole intermediate is then functionalized with the appropriate substituents through a series of reactions, including alkylation, hydroxymethylation, and amidation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-ETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
2-(4-ETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-ETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound may also interact with cellular pathways, affecting processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simpler triazole derivative with similar biological activities.
4-Phenyl-1,2,3-triazole: Another triazole derivative with a phenyl group, used in medicinal chemistry.
5-Methyl-1,2,3-triazole: A triazole derivative with a methyl group, known for its antimicrobial properties.
Uniqueness
2-(4-ETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H22N4O3 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C20H22N4O3/c1-3-14-8-10-16(11-9-14)24-22-17(13-25)19(23-24)20(26)21-12-15-6-4-5-7-18(15)27-2/h4-11,25H,3,12-13H2,1-2H3,(H,21,26) |
InChI Key |
ZDBKBBPRHYREMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC=CC=C3OC)CO |
Origin of Product |
United States |
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